2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole and pyridazinone rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The oxadiazole intermediate is then coupled with a chlorophenyl derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with a methoxyphenyl derivative under basic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
- 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Uniqueness
The unique combination of the oxadiazole and pyridazinone rings in 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one provides it with distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-27-16-7-5-13(6-8-16)17-9-10-19(26)25(23-17)12-18-22-20(24-28-18)14-3-2-4-15(21)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQPCZGPPPIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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